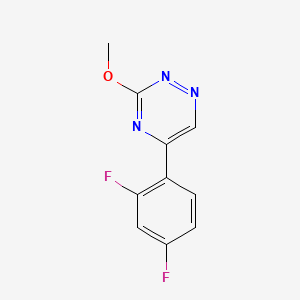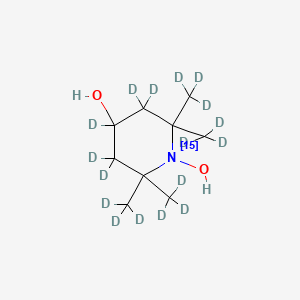
N-Benzoyl-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-N-(2-phenylethyl)benzamide is an organic compound with the chemical formula C22H19NO2. It is a white solid, odorless, and insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is commonly used in the fields of medicine and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzoyl-N-(2-phenylethyl)benzamide can be synthesized by the reaction of phenethylamine and benzoyl chloride . The reaction typically takes place in a suitable solvent, usually at low temperature, and the product is purified by crystallization . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-efficiency and eco-friendly processes. For example, the use of ultrasonic irradiation and reusable catalysts can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other amide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Benzoyl-N-(2-phenylethyl)benzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Benzoyl-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-Benzoyl-N-(2-phenylethyl)benzamide include:
- N-Phenethylbenzamide
- N-Benzoyl-2-phenylethylamine
- N-Benzoyl-beta-phenylethylamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as solubility in organic solvents and its wide range of applications in various fields .
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-benzoyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H19NO2/c24-21(19-12-6-2-7-13-19)23(17-16-18-10-4-1-5-11-18)22(25)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clave InChI |
DXMWDXBVIDJHBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)







![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)

![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
